4-bromo-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide
Description
4-Bromo-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide is a hybrid sulfonamide derivative featuring a pyrrolo[3,2,1-ij]quinolin-2-one core linked to a brominated benzene ring via a sulfonamide group. Its synthesis typically involves the reaction of 8-amino-pyrrolo[3,2,1-ij]quinolin-2-one derivatives with substituted benzenesulfonyl chlorides under controlled conditions .
Properties
IUPAC Name |
4-bromo-N-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN2O3S/c18-13-3-5-15(6-4-13)24(22,23)19-14-8-11-2-1-7-20-16(21)10-12(9-14)17(11)20/h3-6,8-9,19H,1-2,7,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYOMDPFJJKMWRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=CC(=C2)NS(=O)(=O)C4=CC=C(C=C4)Br)CC(=O)N3C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide typically involves multiple steps:
Formation of the Pyrroloquinoline Core: Starting with a suitable precursor, cyclization reactions are employed under acidic conditions to form the pyrroloquinoline skeleton.
Introduction of the Bromine Atom: The bromination step is performed using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.
Sulfonamide Formation:
Industrial Production Methods
Industrial-scale production may utilize optimized versions of these steps, incorporating more efficient catalysts and streamlined purification processes to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming sulfone derivatives in the presence of strong oxidizing agents like peroxides.
Reduction: Reduction reactions can target the bromine atom, replacing it with hydrogen, or reduce the sulfonamide group under specific conditions.
Substitution: Various nucleophiles can replace the bromine atom through substitution reactions, leading to a diverse array of derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Lithium aluminium hydride (LiAlH₄), palladium on carbon (Pd/C) with hydrogen (H₂)
Substitution: Organolithium reagents, Grignard reagents
Major Products Formed
Oxidation: Sulfone derivatives
Reduction: De-brominated products, reduced sulfonamide derivatives
Substitution: Various substituted pyrroloquinoline-benzenesulfonamide derivatives
Scientific Research Applications
4-bromo-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide is primarily studied in:
Medicinal Chemistry: Investigating its potential as a pharmacophore for developing novel therapeutic agents targeting specific diseases.
Organic Synthesis: Serving as a versatile intermediate for synthesizing complex organic molecules.
Biochemistry: Exploring its interaction with biological macromolecules to understand its mechanism of action.
Industrial Chemistry: Potential use in designing specialty chemicals or advanced materials.
Mechanism of Action
The compound's effects are mediated through its interactions with molecular targets, including enzymes and receptors. Its unique structure allows it to modulate specific biochemical pathways, leading to potential therapeutic effects. Detailed studies are needed to elucidate the precise molecular targets and pathways involved.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
*Calculated based on molecular formula.
Key Observations:
Substituent Effects: The bromo substituent in the target compound enhances molecular weight and lipophilicity compared to chloro analogs (e.g., compound 7c in ). This may influence membrane permeability and target binding . Sulfonamide vs.
Synthetic Routes: The target compound’s synthesis mirrors methods for analogous sulfonamides, such as coupling 8-amino-pyrroloquinolinones with bromobenzenesulfonyl chlorides in polar aprotic solvents . In contrast, thioxothiazolidinone derivatives require additional steps, such as condensation with 2-thioxoimidazolidin-4-ones in acetic acid .
Physicochemical and Spectroscopic Data
Table 2: Spectroscopic Comparisons
- This gap highlights the need for further experimental characterization.
Biological Activity
4-Bromo-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide is a complex organic compound that has attracted attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 435.3 g/mol. The presence of the bromine atom and the sulfonamide group contributes to its unique reactivity and potential biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₉BrN₂O₃S |
| Molecular Weight | 435.3 g/mol |
| CAS Number | 898427-30-0 |
Antimicrobial Properties
Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, related structures have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism often involves inhibition of bacterial enzymes or disruption of cell wall synthesis.
Anticancer Activity
Studies have suggested that the compound may possess anticancer properties. Its structural features allow it to interact with specific biological targets associated with cancer cell proliferation. For example, derivatives of similar pyrroloquinoline compounds have demonstrated cytotoxic effects against cancer cell lines by inducing apoptosis or cell cycle arrest.
The proposed mechanism of action for this compound involves:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for bacterial survival or cancer cell growth.
- Receptor Interaction : It may bind to specific receptors or proteins within cells, altering signaling pathways that lead to reduced proliferation or increased apoptosis.
- Structural Modifications : The presence of bromine and sulfonamide groups enhances its reactivity and ability to form stable complexes with biological macromolecules.
Study 1: Antibacterial Activity
A study evaluated the antibacterial efficacy of a series of pyrroloquinoline derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with similar structures to our target compound exhibited minimum inhibitory concentrations (MICs) ranging from 125 to 250 μg/mL against these pathogens .
Study 2: Anticancer Efficacy
In vitro studies on cancer cell lines demonstrated that certain derivatives showed significant cytotoxicity with IC50 values between 3.1 and 4.8 μM . These findings support the potential use of such compounds in developing new anticancer therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
